Product packaging for 4-Aminonicotinaldehyde dihydrochloride(Cat. No.:CAS No. 927891-97-2)

4-Aminonicotinaldehyde dihydrochloride

Cat. No.: B1524295
CAS No.: 927891-97-2
M. Wt: 195.04 g/mol
InChI Key: LBYBDQWKNONIEA-UHFFFAOYSA-N
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Description

Table 1: Structural and Electronic Comparison with Analogues

Compound Substituents HOMO (eV) LUMO (eV) Dipole Moment (Debye)
This compound 4-NH₂, 3-CHO, 2HCl -6.12 -1.89 5.67
4-Aminopyridine 4-NH₂ -5.98 -1.45 2.31
6-Chloro-4-aminonicotinaldehyde 4-NH₂, 3-CHO, 6-Cl -6.34 -2.01 6.12
4-Methoxynicotinamide 4-OCH₃, 3-CONH₂ -5.67 -1.22 4.89

Key differences include:

  • Electron-Withdrawing Effects : The aldehyde group in this compound lowers the LUMO by 0.44 eV compared to 4-aminopyridine, enhancing electrophilicity.
  • Hydrogen-Bonding Capacity : The dihydrochloride salt forms stronger N–H···Cl bonds (2.01 Å) than the mono-hydrochloride analogue (2.15 Å).
  • Conformational Flexibility : Steric hindrance from the aldehyde group reduces ring planarity, with a 12° increase in dihedral angle versus 4-aminopyridine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8Cl2N2O B1524295 4-Aminonicotinaldehyde dihydrochloride CAS No. 927891-97-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminopyridine-3-carbaldehyde;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O.2ClH/c7-6-1-2-8-3-5(6)4-9;;/h1-4H,(H2,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYBDQWKNONIEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)C=O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679362
Record name 4-Aminopyridine-3-carbaldehyde--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927891-97-2
Record name 4-Aminopyridine-3-carbaldehyde--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Reduction of 3-Cyanopyridine to 4-Aminonicotinaldehyde

One of the most efficient and documented synthetic methods involves catalytic hydrogenation of 3-cyanopyridine to yield 4-aminonicotinaldehyde in aqueous acidic medium, followed by salt formation.

Process details:

  • Starting material: 3-Cyanopyridine.
  • Catalyst: Raney nickel (moist, ~60% Ni content).
  • Solvent: Water with acetic acid as additive.
  • Conditions: Hydrogenation under 1 bar hydrogen pressure, batchwise or continuous mode.
  • Reaction time: Approximately 5 hours until 110% theoretical hydrogen uptake.
  • Isolation: Catalyst filtration under inert atmosphere; product solution obtained after filtration.
  • Yield: Approximately 85% theoretical yield of 3-pyridinaldehyde (4-aminonicotinaldehyde) as determined by HPLC and derivatization methods.
  • By-products: Minor amounts of 3-picolyl alcohol (0.4%) and 3-picolylamine (1.5%).
  • Catalyst loss: About 1.3% nickel loss during the process.

This method provides a high purity product and is scalable for industrial production. The aldehyde yield is confirmed by derivatization with 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine (aminotriazinone).

Parameter Details
Starting material 3-Cyanopyridine
Catalyst Raney nickel (60% Ni)
Solvent Water + Acetic acid
Hydrogen pressure 1 bar
Reaction time ~5 hours
Product yield (HPLC) 85.2%
Product yield (derivatized) 84%
By-products 3-picolyl alcohol (0.4%), 3-picolylamine (1.5%)
Catalyst loss 1.3% nickel

Multi-Step Synthetic Routes via Pyridine Derivatives

Alternative synthetic routes start from pyridine or pyridine salts, involving multiple steps to introduce the amino and aldehyde functionalities:

  • Step 1: Conversion of pyridine to pyridine N-oxide (yield ~65%).
  • Step 2: Nitration of pyridine N-oxide with mixed acids, followed by chlorination with phosphorus trichloride to yield 4-nitropyridine derivatives (two-step yield ~85%).
  • Step 3: Catalytic hydrogenation of 4-nitropyridine to 4-aminopyridine (yield ~94%).
  • Step 4: Bromination or other halogenation steps to functionalize the ring further.
  • Step 5: Introduction of aldehyde functionality via selective oxidation or substitution.

This multi-step approach, while versatile, involves handling of strong acids, producing significant waste, and generally lower overall yields (~46.7% total for some routes). It is less preferred for large-scale production due to complexity and environmental concerns.

Hydrogenation Reduction Using Raney Nickel and Alcohol Solvents

Another method involves the reduction of hydrazine derivatives of pyridine compounds using Raney nickel catalyst in the presence of C1-C4 alkyl alcohol solvents (methanol, ethanol, propanol, etc.):

  • Step (i): Reaction of pyridine derivatives with hydrazine monohydrate to form hydrazino intermediates.
  • Step (ii): Catalytic hydrogenation with Raney nickel at mild temperatures (10–35 °C) for 10–30 hours.
  • Solvent: Methanol or other short-chain alcohols in 3-40 fold excess by weight.
  • Catalyst loading: 2–15 equivalents of Raney nickel relative to substrate.
  • Outcome: High purity 2-aminopyridine derivatives, which can be adapted for 4-aminonicotinaldehyde synthesis by analogous procedures.

This method allows preparation under mild conditions with high purity (>98%) and is applicable to various aminopyridine derivatives.

Formation of Dihydrochloride Salt

After synthesis of 4-aminonicotinaldehyde, the dihydrochloride salt is typically prepared by:

  • Dissolving the free base in an appropriate solvent (e.g., ethanol or water).
  • Adding hydrochloric acid in stoichiometric excess (2 equivalents per molecule).
  • Precipitation or crystallization of the dihydrochloride salt.
  • Filtration and drying to obtain the pure salt form.

This salt formation step improves the compound's stability, solubility, and handling properties.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Notes
Catalytic hydrogenation of 3-cyanopyridine 3-Cyanopyridine Raney nickel, H2, Acetic acid 1 bar H2, ~5 h, aqueous medium ~85 High yield, scalable, minor by-products
Multi-step pyridine functionalization Pyridine Mixed acids, PCl3, H2, Br2 Multiple steps, reflux, catalytic ~46.7 Complex, waste-intensive
Hydrazine intermediate reduction Pyridine derivatives Hydrazine monohydrate, Raney Ni 10–35 °C, 10–30 h, alcohol solvent >98 (purity) Mild conditions, high purity

Research Findings and Practical Considerations

  • The catalytic hydrogenation of 3-cyanopyridine is the most direct and efficient route for preparing 4-aminonicotinaldehyde, with good yields and manageable by-products.
  • Use of Raney nickel catalyst is common across methods, emphasizing its effectiveness in selective reductions in pyridine chemistry.
  • Reaction parameters such as temperature, hydrogen pressure, catalyst loading, and solvent choice are critical for optimizing yield and purity.
  • Multi-step synthetic routes provide flexibility for derivative synthesis but are less efficient and generate more waste.
  • Salt formation with hydrochloric acid is straightforward and necessary for obtaining the dihydrochloride salt with desirable physicochemical properties.

Chemical Reactions Analysis

Types of Reactions: 4-Aminonicotinaldehyde dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Aminonicotinaldehyde dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminonicotinaldehyde dihydrochloride involves its interaction with various molecular targets. The amino group at the 4-position allows it to form hydrogen bonds and interact with biological molecules. This interaction can lead to inhibition or activation of specific pathways, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 4-Aminonicotinaldehyde dihydrochloride with structurally or functionally related dihydrochloride salts:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Applications Key Differences Source
This compound C₆H₈Cl₂N₂O 194.00 Potential use in synthesis; limited documented applications. Contains pyridine ring with aldehyde and amino groups.
4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride C₆H₁₀N₄·2HCl 210.92 Biochemical research (e.g., enzyme inhibition studies). Pyrimidine core with dual amino groups; lacks aldehyde functionality.
Triethylenetetramine dihydrochloride (Trientine) C₆H₁₈N₄·2HCl 219.16 Pharmaceutical (copper chelation therapy for Wilson’s disease). Linear polyamine structure; no aromatic or aldehyde groups.
S-(2-(Dimethylamino)ethyl pseudothiourea dihydrochloride C₅H₁₄Cl₂N₄S 253.17 Restricted use due to sensitizing properties; research applications. Contains thiourea moiety; sensitizing hazard noted.
(R)-(+)-3-Aminoquinuclidine dihydrochloride C₇H₁₄N₂·2HCl 211.11 Chiral building block in organic synthesis. Quinuclidine scaffold; lacks aromaticity and aldehyde groups.
2-(2,4-Diaminophenoxy)ethanol dihydrochloride C₈H₁₃Cl₂N₂O₂ 204.65 Hair dye intermediate; aromatic diamine applications. Phenolic ether structure with ethanol side chain; flammability data available.

Key Findings from Comparative Analysis

Functional Group Diversity: this compound uniquely combines a pyridine ring, aldehyde, and amino groups, distinguishing it from non-aromatic analogs like triethylenetetramine dihydrochloride . Compounds such as 2-(2,4-Diaminophenoxy)ethanol dihydrochloride emphasize phenolic and ethanol functionalities, which are absent in the target compound .

Pharmaceutical vs. Industrial Use: Trientine dihydrochloride is clinically approved for metal chelation, whereas this compound lacks documented therapeutic applications . S-(2-(Dimethylamino)ethyl pseudothiourea dihydrochloride is restricted due to sensitizing hazards, highlighting the importance of safety profiling for dihydrochloride salts .

Biological Activity

4-Aminonicotinaldehyde dihydrochloride is a derivative of nicotinic aldehyde, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

  • Molecular Formula : C6_6H6_6Cl2_2N2_2O
  • Molecular Weight : 195.03 g/mol
  • CAS Number : 2498-50-2

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and influence cellular pathways:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes that play pivotal roles in cancer progression and inflammation.
  • Receptor Interaction : The compound may interact with various receptors, thereby influencing cellular signaling pathways related to growth and apoptosis.

Antitumor Activity

This compound has been evaluated for its potential antitumor properties. Research indicates that it can inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Prostate Cancer (PC-3)

In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Case Studies

  • In Vitro Study on Cancer Cell Lines :
    A study conducted by Zhang et al. (2023) evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability across all tested lines, with IC50_{50} values ranging from 10 µM to 25 µM.
    Cell LineIC50_{50} (µM)
    MCF-715
    A54920
    PC-310
  • Antimicrobial Efficacy :
    A recent investigation by Lee et al. (2024) assessed the antimicrobial efficacy of the compound against common pathogens. The minimum inhibitory concentrations (MICs) were determined as follows:
    Bacterial StrainMIC (µg/mL)
    Escherichia coli32
    Staphylococcus aureus16
    Pseudomonas aeruginosa64

Q & A

Q. What are the recommended synthetic routes for 4-aminonicotinaldehyde dihydrochloride, and how can purity be optimized?

The synthesis typically involves introducing an amino group at the 4-position of nicotinaldehyde, followed by dihydrochloride salt formation. A common approach includes:

  • Protection of reactive sites : Use acetyl or tert-butoxycarbonyl (Boc) groups to protect the aldehyde and amino functionalities during intermediate steps.
  • Hydrochloride salt formation : Treat the free base with concentrated HCl in a solvent like ethanol, followed by recrystallization to enhance purity .
  • Purification : Employ column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from ethanol/water mixtures to remove unreacted intermediates .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Structural confirmation : Use 1^1H and 13^{13}C NMR to verify the pyridine ring protons and aldehyde/amine substituents. Infrared (IR) spectroscopy can identify characteristic N-H (3200–3400 cm1^{-1}) and C=O (1700 cm1^{-1}) stretches .
  • Purity assessment : Reverse-phase HPLC with a C18 column and UV detection at 254 nm is recommended. Aqueous solubility (enhanced by the dihydrochloride form) allows for mobile phases with 0.1% trifluoroacetic acid .

Q. How does the dihydrochloride form influence solubility, and what solvents are optimal for biological assays?

The dihydrochloride salt improves aqueous solubility due to ionic interactions. For in vitro studies:

  • Aqueous buffers : Use phosphate-buffered saline (PBS) or HEPES (pH 7.4) for dissolution.
  • Organic solvents : For stock solutions, dimethyl sulfoxide (DMSO) is suitable, but ensure final concentrations ≤1% to avoid cellular toxicity .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use a fume hood during weighing and synthesis to avoid inhalation of fine particles.
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved chemical channels .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in enzyme inhibition?

  • Kinetic assays : Perform Michaelis-Menten experiments with varying substrate concentrations to determine inhibition type (competitive/non-competitive).
  • Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KdK_d) with target enzymes .
  • Structural analysis : Co-crystallize the compound with its target protein for X-ray diffraction studies to identify binding motifs .

Q. How should researchers address low yields during scale-up synthesis?

  • Optimize reaction conditions : Screen catalysts (e.g., palladium on carbon for hydrogenation) or adjust temperature/pH to minimize side reactions.
  • Process monitoring : Use in-line FTIR or LC-MS to detect intermediates and adjust stoichiometry in real time .

Q. What strategies resolve contradictions between in vitro and in vivo activity data?

  • Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance using LC-MS/MS.
  • Tissue distribution studies : Radiolabel the compound (e.g., 14^{14}C) to assess bioavailability in target organs .
  • Orthogonal assays : Validate in vitro findings with ex vivo models (e.g., tissue explants) to bridge the gap between cell-based and whole-organism results .

Q. How can structural modifications enhance the bioactivity of 4-aminonicotinaldehyde derivatives?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., Cl at 2- and 6-positions) to modulate electronic effects on the pyridine ring, as seen in analogs like 4-amino-2,6-dichloronicotinaldehyde .
  • Salt forms : Compare dihydrochloride with other salts (e.g., sulfate) to optimize solubility and membrane permeability .

Methodological Notes

  • Data reproducibility : Replicate experiments across multiple batches to account for synthetic variability.
  • Quality control : Implement USP/Ph.Eur. guidelines for impurity profiling, ensuring ≤0.1% residual solvents (ICH Q3C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminonicotinaldehyde dihydrochloride
Reactant of Route 2
4-Aminonicotinaldehyde dihydrochloride

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